4-(benzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine
CAS No.: 627832-96-6
Cat. No.: VC5172807
Molecular Formula: C18H18N2O4S2
Molecular Weight: 390.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 627832-96-6 |
|---|---|
| Molecular Formula | C18H18N2O4S2 |
| Molecular Weight | 390.47 |
| IUPAC Name | 4-(benzenesulfonyl)-N-(oxolan-2-ylmethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine |
| Standard InChI | InChI=1S/C18H18N2O4S2/c21-26(22,14-7-2-1-3-8-14)18-17(19-12-13-6-4-10-23-13)24-16(20-18)15-9-5-11-25-15/h1-3,5,7-9,11,13,19H,4,6,10,12H2 |
| Standard InChI Key | UMXHULPOVLFJHP-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)CNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |
Introduction
Molecular Formula and Weight
Structural Features
The compound consists of:
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A benzenesulfonyl group, which is known for its electron-withdrawing properties and potential role in enhancing biological activity.
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A 1,3-oxazole ring, a heterocyclic structure often found in bioactive molecules.
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A thiophene ring, a sulfur-containing aromatic system that can contribute to lipophilicity and binding affinity in biological systems.
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An oxolan (tetrahydrofuran) group, which provides flexibility to the molecule.
IUPAC Name
The IUPAC name for this compound is 4-(benzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine .
General Synthetic Strategy
The synthesis of this compound likely involves:
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Functionalization of the oxazole ring with a thiophene substituent at position 2.
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Introduction of the benzenesulfonyl group at position 4 through sulfonamide chemistry.
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Attachment of the oxolan moiety via nucleophilic substitution or reductive amination.
Example Reaction Pathway
A plausible pathway could involve:
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Formation of the oxazole core via cyclization of an appropriate precursor (e.g., an α-hydroxy ketone with an amide).
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Thiophene substitution using electrophilic aromatic substitution or cross-coupling reactions.
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Sulfonamide formation by reacting benzenesulfonyl chloride with the amine group on the oxazole ring.
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Final functionalization with an oxolan group through reductive amination .
Potential Pharmacological Applications
Compounds containing sulfonamide groups and heterocyclic rings are often associated with:
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Antimicrobial Activity: Sulfonamides are well-known for their antibacterial properties.
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Anti-inflammatory Properties: Sulfonamide derivatives have shown COX inhibition in related studies .
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Anticancer Potential: The presence of heterocyclic systems like oxazoles and thiophenes may enhance interactions with biological targets such as enzymes or receptors .
Toxicity Profile
While specific toxicity data for this compound is unavailable, structurally similar sulfonamides have shown moderate to high toxicity depending on substituents . Additional studies are needed to evaluate its safety profile.
Spectroscopic Characterization
For similar compounds, characterization typically includes:
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NMR Spectroscopy: Proton and carbon signals corresponding to aromatic rings, sulfonamide groups, and heterocycles.
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Mass Spectrometry: Molecular ion peak confirming molecular weight.
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IR Spectroscopy: Characteristic peaks for sulfonamide (S=O stretch), C-H (aromatic), and N-H bonds.
Computational Insights
In silico studies could predict binding affinities to biological targets such as enzymes or receptors involved in inflammation or microbial resistance pathways .
Comparative Analysis with Related Compounds
| Feature | Target Compound | Related Compounds |
|---|---|---|
| Core Structure | Oxazole ring with sulfonamide substitution | Quinazoline and thiazole derivatives |
| Biological Activity | Predicted antimicrobial, anti-inflammatory, or anticancer potential | COX inhibitors, antimicrobial agents against multidrug-resistant strains |
| Toxicity | Unknown but likely moderate based on sulfonamide analogs | Moderate to high toxicity observed in structurally similar compounds |
| Synthetic Complexity | Requires multi-step synthesis involving cyclization and functionalization | Comparable complexity; often requires specialized reagents like sulfonyl chlorides or coupling agents |
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